1-(3-Bromopropyl)pyrrolidine hydrobromide

Description

The exact mass of the compound 1-(3-Bromopropyl)pyrrolidine hydrobromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(3-Bromopropyl)pyrrolidine hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Bromopropyl)pyrrolidine hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

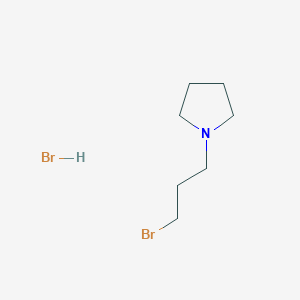

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(3-bromopropyl)pyrrolidine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14BrN.BrH/c8-4-3-7-9-5-1-2-6-9;/h1-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJKZPSKBJRBROE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCCBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80602864 | |

| Record name | 1-(3-Bromopropyl)pyrrolidine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88806-08-0 | |

| Record name | 1-(3-Bromopropyl)pyrrolidine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-bromopropyl)pyrrolidine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"1-(3-Bromopropyl)pyrrolidine hydrobromide" properties and characteristics

An In-Depth Technical Guide to 1-(3-Bromopropyl)pyrrolidine Hydrobromide: Properties, Synthesis, and Applications in Drug Discovery

Introduction

The pyrrolidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] Its prevalence stems from its unique structural and physicochemical properties, which can impart favorable characteristics such as improved aqueous solubility, metabolic stability, and the ability to form critical interactions with biological targets.[2] 1-(3-Bromopropyl)pyrrolidine hydrobromide is a key synthetic intermediate that provides a direct and efficient means of incorporating the valuable N-propylpyrrolidine moiety into target molecules.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind its use, from its fundamental properties and synthesis to its practical application in the laboratory. The protocols and insights described herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative references.

Part 1: Physicochemical Properties and Characterization

A thorough understanding of a reagent's properties is the foundation of its effective and safe use. 1-(3-Bromopropyl)pyrrolidine hydrobromide is typically supplied as a white to off-white solid, a characteristic that simplifies handling and weighing compared to volatile liquids.[3] Its hydrobromide salt form generally enhances stability and crystallinity.

Key Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 88806-08-0 | [3][4][5] |

| Molecular Formula | C₇H₁₅Br₂N | [4] |

| Molecular Weight | 273.01 g/mol | [4][5] |

| Appearance | White to off-white solid/powder | [3][4] |

| Storage Conditions | Inert atmosphere, store in freezer (-20°C) for long-term stability. Can be stored at room temperature in a ventilated, dry place for shorter periods. | [3][4][5][6] |

Structural Analysis

The molecule's utility is derived from its distinct components:

-

Pyrrolidine Ring: A saturated five-membered nitrogen heterocycle that often improves the pharmacokinetic profile of a drug candidate.

-

Propyl Linker: A three-carbon chain providing spatial separation and conformational flexibility between the pyrrolidine ring and the point of attachment.

-

Terminal Bromine: A good leaving group, making the compound an effective alkylating agent for various nucleophiles.

-

Hydrobromide Salt: The protonated pyrrolidine nitrogen enhances stability and renders the compound as a solid, but it must be neutralized in most reaction conditions to liberate the nucleophilic nitrogen of the substrate.

Caption: Chemical structure of 1-(3-Bromopropyl)pyrrolidine hydrobromide.

Expected Analytical Characteristics

-

¹H NMR: The spectrum would be characterized by distinct multiplets for the pyrrolidine protons and the propyl chain. The protons alpha to the nitrogen (on the ring and the chain) would be deshielded, appearing further downfield. The protons adjacent to the bromine atom would also be significantly deshielded, likely appearing as a triplet around 3.4-3.6 ppm. The protons on the pyrrolidine ring would show complex splitting patterns.

-

¹³C NMR: The spectrum would display seven unique carbon signals. The carbon atom bonded to bromine would be the most downfield among the aliphatic carbons, followed by the carbons adjacent to the nitrogen atom.[7]

-

Mass Spectrometry (MS): In ESI+ mode, the parent ion would be observed at an m/z corresponding to the free base [C₇H₁₄BrN]⁺. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) would be expected, showing two peaks separated by 2 Da.[8]

Part 2: Synthesis and Reactivity

Proposed Synthesis Protocol

A common and logical method for the synthesis of 1-(3-Bromopropyl)pyrrolidine hydrobromide involves the nucleophilic substitution of a dibromoalkane with pyrrolidine. The use of an excess of the dibromoalkane can favor mono-alkylation.

Caption: Proposed workflow for the synthesis of the target compound.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,3-dibromopropane (3.0 eq.) and a suitable solvent such as toluene.

-

Reagent Addition: Cool the solution in an ice bath. Slowly add pyrrolidine (1.0 eq.) dropwise. The initial reaction is exothermic.

-

Causality: Using an excess of 1,3-dibromopropane is a standard strategy to minimize the formation of the di-substituted byproduct where two pyrrolidine molecules react with one dibromopropane molecule. The slow addition at low temperature helps to control the initial exotherm.

-

-

Reaction: After addition is complete, heat the mixture to reflux and maintain for several hours (e.g., 12-24 hours).[9]

-

Monitoring: The reaction can be monitored by taking small aliquots and analyzing via TLC (staining with potassium permanganate) or GC-MS to observe the consumption of pyrrolidine.

-

Isolation: Upon completion, cool the mixture to room temperature and then further in an ice bath. The hydrobromide salt product is often insoluble in nonpolar solvents like toluene and will precipitate.

-

Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake with cold toluene to remove unreacted 1,3-dibromopropane and other soluble impurities.

-

Drying: Dry the resulting white to off-white solid under high vacuum to remove residual solvent.

Core Reactivity: The Alkylating Agent

The primary utility of this reagent is as an electrophile in N-, O-, S-, and C-alkylation reactions. It efficiently introduces the pyrrolidinopropyl group onto a nucleophilic substrate.

Caption: General scheme for nucleophilic alkylation.

The reaction requires a base to first deprotonate the nucleophile (if it is neutral, e.g., an amine or thiol) and to neutralize the hydrobromide of the reagent, freeing the pyrrolidine nitrogen. The choice of base and solvent is critical for success.

-

Bases: An inorganic base like potassium carbonate (K₂CO₃) is often used for N-alkylation of heterocycles. It is inexpensive and easily removed by filtration. For more sensitive substrates, an organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) may be preferred.

-

Solvents: Polar aprotic solvents such as acetonitrile (ACN) or dimethylformamide (DMF) are ideal as they can dissolve the reactants and effectively solvate the transition state of an Sₙ2 reaction, accelerating the rate.

Part 3: Applications in Drug Discovery and Development

The introduction of a basic nitrogen-containing group like the pyrrolidinopropyl moiety is a common strategy in drug design.[10][11] This functional group can serve as a handle for salt formation, improve aqueous solubility, and form key ionic or hydrogen bond interactions within a receptor's binding pocket. 3-Aryl pyrrolidines, which can be synthesized using this reagent, are known to be potent ligands for dopamine and serotonin receptors.[12]

Experimental Protocol: N-Alkylation of Indole

This protocol provides a representative workflow for using 1-(3-Bromopropyl)pyrrolidine hydrobromide to alkylate a common heterocyclic core found in many pharmaceuticals.

Objective: To synthesize 1-(3-(1H-indol-1-yl)propyl)pyrrolidine.

Materials:

-

Indole

-

1-(3-Bromopropyl)pyrrolidine hydrobromide

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Methodology:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add indole (1.0 eq.), anhydrous potassium carbonate (2.5 eq.), and anhydrous DMF.

-

Expertise: Using anhydrous solvent and an inert atmosphere is crucial as indole's N-H is weakly acidic and moisture can interfere with the base. K₂CO₃ is a suitable base as it is strong enough to deprotonate indole in DMF upon gentle heating but not so strong as to cause side reactions.

-

-

Reagent Addition: Add 1-(3-Bromopropyl)pyrrolidine hydrobromide (1.2 eq.) to the stirring suspension at room temperature.

-

Trustworthiness: A slight excess of the alkylating agent ensures complete consumption of the limiting indole starting material, which can sometimes be more difficult to separate from the product.

-

-

Reaction: Heat the mixture to 60-70°C and stir for 4-12 hours.

-

Monitoring: Follow the disappearance of the indole spot and the appearance of a new, more polar product spot by Thin Layer Chromatography (TLC), typically using a mobile phase like 10% Methanol in Dichloromethane.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with a suitable organic solvent like ethyl acetate (3x).

-

Washing: Combine the organic extracts and wash with water, then with brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by flash column chromatography on silica gel to yield the pure product.

Part 4: Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety. The hydrobromide salt form of this compound is less volatile than its free-base counterpart, but it is still classified as hazardous.

| Hazard Type | Description | Precautionary Measures | Source(s) |

| Skin Contact | Causes skin irritation or burns. | Wear nitrile gloves, a lab coat, and ensure full skin coverage. | [13][14] |

| Eye Contact | Causes serious eye irritation or damage. | Wear chemical safety goggles or a face shield. | [14][15] |

| Inhalation | May be harmful if inhaled as dust. | Use only in a well-ventilated area or a chemical fume hood. | [14][15] |

| Ingestion | May be harmful if swallowed. | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. | [13][15] |

Safe Handling Protocol

-

Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of dust.

-

Personal Protective Equipment (PPE): Standard PPE includes a flame-retardant lab coat, chemical-resistant gloves (nitrile is appropriate for incidental contact), and splash-proof safety goggles.[13]

-

Spills: In case of a small spill, decontaminate the area with a suitable absorbent material and dispose of it as hazardous waste.

Storage and Stability

-

Short-term: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4]

-

Long-term: For maximum stability and to prevent degradation, store under an inert atmosphere in a freezer at or below -20°C.[5][6] The compound is hygroscopic and should be protected from moisture.[16]

First-Aid Measures

-

Skin Contact: Immediately remove contaminated clothing and rinse the skin with plenty of water for at least 15 minutes.[15]

-

Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14][15]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting.[15] In all cases of significant exposure, seek immediate medical attention.

Conclusion

1-(3-Bromopropyl)pyrrolidine hydrobromide is more than just a chemical on a shelf; it is a versatile and powerful tool in the arsenal of medicinal and synthetic chemists. Its well-defined reactivity as an alkylating agent, combined with the desirable properties imparted by the pyrrolidinopropyl moiety, makes it a valuable building block for constructing novel molecular architectures. By understanding its properties, synthesis, reactivity, and safe handling protocols, researchers can effectively leverage this reagent to accelerate the discovery and development of new therapeutics.

References

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC222750050&productDescription=PYRROLIDINE+99%25+5GR&vendorId=VN00032119&countryCode=US&language=en]

- SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/394238]

- 1-(3-bromopropyl)-pyrrolidine hydrobromide - Echemi. [URL: https://www.echemi.com/products/1-3-bromopropyl-pyrrolidine-hydrobromide.html]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AA0331006&productDescription=3-BROMOPROPYLAMINE+HBR+5G&vendorId=VN00024248&countryCode=US&language=en]

- SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/p51001]

- 1-(3-BROMOPROPYL)-PYRROLIDINE HYDROBROMIDE | VEGPHARM. [URL: https://www.vegpharm.com/product-page/88806-08-0]

- 1-(3-Bromopropyl)pyrrolidine hydrobromide, 97% - Lab-Chemicals.Com. [URL: https://www.lab-chemicals.com/product/1-3-bromopropyl-pyrrolidine-hydrobromide-88806-08-0]

- 1-(3-Bromopropyl)pyrrolidine-2,5-dione | C7H10BrNO2 | CID 13988516 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/13988516]

- SAFETY DATA SHEET - TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/sds/B1263_US_EN.pdf]

- SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/125903]

- 1-(3-BROMOPROPYL)-PYRROLIDINE HYDROBROMIDE CAS#: 88806-08-0. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB62208155.htm]

- 3-Bromopropylamine hydrobromide SDS, 5003-71-4 Safety Data Sheets - ECHEMI. [URL: https://www.echemi.com/sds/3-Bromopropylamine-hydrobromide-cas-5003-71-4.html]

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8126017/]

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. [URL: https://www.mdpi.com/1420-3049/26/9/2695]

- 1-(3-bromopropyl)pyrrolidine hydrobromide (C7H14BrN) - PubChemLite. [URL: https://pubchemlite.org/compound/1-(3-bromopropyl)pyrrolidine_hydrobromide]

- 1-(3-Bromopropyl)pyrrolidine | C7H14BrN | CID 13034044 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-(3-Bromopropyl)pyrrolidine]

- 1-(3-bromopropyl)-pyrrolidine, hydrobromide | Chemsrc. [URL: https://www.chemsrc.com/en/cas/88806-08-0_1048684.html]

- 88806-08-0|1-(3-Bromopropyl)pyrrolidine hydrobromide|BLD Pharm. [URL: https://www.bldpharm.com/products/88806-08-0.html]

- Synthesis of (3-bromopropyl)-triphenylphosphonium bromide hydrobromide. [URL: https://www.chemway.net/synthesis/5116863-4.html]

- 1-(3-Bromopropyl)pyrrolidine hydrobromide suppliers and producers - BuyersGuideChem. [URL: https://www.buyersguidechem.com/1-3-bromopropyl-pyrrolidine-hydrobromide-cas-88806-08-0.html]

- 1-(3-Aminopropyl)pyrrolidine - Chem-Impex. [URL: https://www.chemimpex.com/products/1-3-aminopropyl-pyrrolidine]

- 2-(3-Bromopropyl)-1-(3-fluoropropyl)pyrrolidine - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/81114646]

- 3-Bromopropylamine hydrobromide | C3H9Br2N | CID 78701 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromopropylamine-hydrobromide]

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [URL: https://link.springer.com/article/10.1007/s11030-021-10282-z]

- Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. - ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7494f2322f27a486d3b4e]

- (PDF) Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. [URL: https://www.researchgate.

- Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes - The Royal Society of Chemistry. [URL: https://www.rsc.

- 3-Bromopropylamine hydrobromide (5003-71-4) 1H NMR spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/Spectrum_5003-71-4_1HNMR.htm]

- Pyrrolidine(123-75-1) 13C NMR spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/Spectrum_123-75-1_13CNMR.htm]

- Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2024/cs/d3cs00609b]

- Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlehtml/2024/cs/d3cs00609b]

- Pyrrolidine - Optional[1H NMR] - Spectrum - SpectraBase. [URL: https://spectrabase.com/spectrum/LnFrzUl8YJo]

- 1-(3-BROMOPROPYL)-PYRROLIDINE | 113385-33-4 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82208154.htm]

- 1-(3-BROMOPROPYL)-PYRROLIDINE | 113385-33-4 - ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB82208154EN.htm]

- 1,3-Dialkyl-3-acyltriazenes, a novel class of antineoplastic alkylating agents - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2391696/]

Sources

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-(3-BROMOPROPYL)-PYRROLIDINE HYDROBROMIDE CAS#: 88806-08-0 [amp.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. lab-chemicals.com [lab-chemicals.com]

- 6. 88806-08-0|1-(3-Bromopropyl)pyrrolidine hydrobromide|BLD Pharm [bldpharm.com]

- 7. Pyrrolidine(123-75-1) 13C NMR [m.chemicalbook.com]

- 8. PubChemLite - 1-(3-bromopropyl)pyrrolidine hydrobromide (C7H14BrN) [pubchemlite.lcsb.uni.lu]

- 9. prepchem.com [prepchem.com]

- 10. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to 1-(3-Bromopropyl)pyrrolidine Hydrobromide: A Cornerstone Building Block in Modern Drug Discovery

This guide provides an in-depth technical overview of 1-(3-Bromopropyl)pyrrolidine hydrobromide (CAS No. 29579-33-9), a pivotal reagent for researchers, medicinal chemists, and professionals in drug development. Moving beyond a simple data sheet, this document elucidates the compound's synthesis, reactivity, and practical applications, grounding its utility in the context of established pharmaceutical synthesis.

Strategic Importance: The Pyrrolidine Scaffold and the Propyl Linker

The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, a structural motif frequently found in FDA-approved drugs and biologically active compounds.[1][2] Its prevalence stems from its saturated, non-planar, three-dimensional structure which allows for precise spatial orientation of substituents, enhancing interactions with biological targets like receptors and enzymes.[2]

1-(3-Bromopropyl)pyrrolidine hydrobromide combines this valuable scaffold with a reactive three-carbon propyl bromide linker. This bifunctional architecture makes it an ideal synthon for introducing the N-pyrrolidinylpropyl moiety into target molecules through alkylation reactions. The hydrobromide salt form enhances the compound's stability and simplifies handling compared to the free base.

Physicochemical & Handling Characteristics

A clear understanding of the compound's properties is fundamental to its effective and safe use in a laboratory setting.

Key Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 29579-33-9 | N/A |

| Molecular Formula | C₇H₁₅Br₂N | [3][4] |

| Molecular Weight | 273.01 g/mol | [3][4] |

| Appearance | White to light yellow powder or crystals | N/A |

| Purity | Typically ≥97% | [3] |

| Storage Conditions | Inert atmosphere, Store in freezer, under -20°C | [3] |

Safety & Handling Protocol

As a reactive alkylating agent, stringent safety protocols are mandatory. The compound is classified with several hazards, requiring careful handling to prevent exposure.

GHS Hazard Summary:

| Pictogram(s) | Hazard Statement(s) | Precautionary Statement(s) |

| H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Self-Validating System for Safe Handling: A self-validating protocol for handling this reagent involves a closed-system transfer where possible. Work must be conducted in a certified chemical fume hood. Personal Protective Equipment (PPE) should include, at a minimum, a lab coat, nitrile gloves (double-gloving is recommended), and chemical safety goggles. An emergency eyewash and shower must be immediately accessible. Before use, verify the integrity of the container and ensure that appropriate quenching solutions (e.g., a secondary amine solution like diethylamine in an appropriate solvent) are prepared and available for deactivating any spills or residual reagent on labware.

Synthesis and Reaction Mechanism

While specific proprietary manufacturing protocols may vary, the synthesis of 1-(3-Bromopropyl)pyrrolidine hydrobromide is logically achieved through the nucleophilic substitution of a propane derivative with pyrrolidine.

Plausible Synthetic Pathway

A robust and scalable approach involves the reaction of pyrrolidine with an excess of 1,3-dibromopropane. This choice of stoichiometry is a critical experimental design parameter: using an excess of the dibromide minimizes the formation of the double-alkylation byproduct, 1,3-di(pyrrolidin-1-yl)propane.

Step-by-Step Methodology (Illustrative Protocol)

-

Reaction Setup: To a stirred solution of 1,3-dibromopropane (3.0 eq.) in a suitable solvent like acetonitrile or toluene, slowly add pyrrolidine (1.0 eq.) at room temperature. The use of a non-polar or moderately polar aprotic solvent favors the desired SN2 reaction.

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate or triethylamine (1.1 eq.), to neutralize the HBr formed during the reaction. This is crucial to prevent the protonation of the starting pyrrolidine, which would render it non-nucleophilic and halt the reaction.

-

Reaction Progression: Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction by TLC or GC-MS until the starting pyrrolidine is consumed.

-

Workup & Isolation (Free Base): After cooling, filter the mixture to remove the inorganic salts. The filtrate is then concentrated under reduced pressure. The resulting crude product can be purified via vacuum distillation or column chromatography to isolate the free base, 1-(3-bromopropyl)pyrrolidine.

-

Salt Formation: Dissolve the purified free base in a suitable solvent like diethyl ether or isopropanol. Slowly add a solution of hydrobromic acid (1.0 eq.) with stirring.

-

Final Product Isolation: The hydrobromide salt will precipitate out of the solution. The solid is collected by filtration, washed with cold solvent, and dried under vacuum to yield the final product.

Core Reactivity and Applications in Drug Synthesis

The primary utility of 1-(3-bromopropyl)pyrrolidine hydrobromide is as an alkylating agent . The terminal bromine is an excellent leaving group, readily displaced by a wide range of nucleophiles in an SN2 reaction. Before reaction, the hydrobromide salt is typically neutralized in situ with a base to liberate the nucleophilic pyrrolidine nitrogen of another molecule or to prepare the free base of the title compound for subsequent reaction.

Case Study: Synthesis of Procyclidine

A compelling example of this reagent's application is in the synthesis of Procyclidine , an anticholinergic drug used to treat Parkinson's disease and related symptoms.[5][6] Procyclidine is 1-cyclohexyl-1-phenyl-3-(pyrrolidin-1-yl)propan-1-ol.

While multiple synthetic routes exist, a convergent synthesis involves the alkylation of a suitable precursor with a 3-(pyrrolidin-1-yl)propyl group. 1-(3-Bromopropyl)pyrrolidine is the ideal reagent for this transformation.

Synthetic Step:

The key step involves the generation of a carbanion from a precursor like 1-cyclohexyl-1-phenylpropan-1-one via a Grignard reaction, followed by alkylation. A more direct and modern approach involves the alkylation of the alkoxide of 1-cyclohexyl-1-phenyl-1-ol. However, the most illustrative pathway involves the direct alkylation of a carbanion precursor, demonstrating the core reactivity.

In a simplified representation, a precursor containing the cyclohexyl-phenyl-methanol moiety is deprotonated at a suitable position to form a nucleophilic carbanion, which then attacks the electrophilic propyl chain of 1-(3-bromopropyl)pyrrolidine.

This case study exemplifies the causality behind choosing this specific reagent: it provides the exact three-carbon spacer and terminal pyrrolidine ring required for the final drug structure in a single, efficient alkylation step.

Broader Applications in CNS Drug Discovery

The N-propylpyrrolidine motif is a common feature in ligands targeting central nervous system (CNS) receptors. For instance, the development of selective dopamine D4 receptor antagonists, investigated for neurological and psychiatric disorders, often involves structures where a core aromatic or heterocyclic system is connected via an alkyl chain to a basic nitrogen moiety like pyrrolidine.[7][8][9][10] 1-(3-Bromopropyl)pyrrolidine hydrobromide serves as a key building block for creating libraries of such compounds for structure-activity relationship (SAR) studies.

Conclusion

1-(3-Bromopropyl)pyrrolidine hydrobromide is more than a simple chemical; it is a strategic tool for molecular construction. Its value is derived from the convergence of a biologically significant scaffold (pyrrolidine) with a versatile and reactive linker (the 3-bromopropyl group). The stability afforded by its hydrobromide salt form makes it a reliable and manageable reagent in the laboratory. For scientists and researchers in drug development, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the efficient synthesis of novel therapeutics, particularly in the realm of CNS disorders.

References

-

Procyclidine. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

-

Mantu, S., et al. (2023). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. MDPI. Available at: [Link]

-

Abd El-Meguid, M., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist. ChemMedChem. Available at: [Link]

-

Jones, C., et al. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro Tool compounds. ChemRxiv. Available at: [Link]

-

Jones, C., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. Available at: [Link]

-

Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]

-

Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Springer Link. Available at: [Link]

-

Procyclidine. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 4. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Procyclidine - Wikipedia [en.wikipedia.org]

- 6. Procyclidine | C19H29NO | CID 4919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. d-nb.info [d-nb.info]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

"1-(3-Bromopropyl)pyrrolidine hydrobromide" molecular structure and weight

An In-Depth Technical Guide to 1-(3-Bromopropyl)pyrrolidine Hydrobromide: Properties, Handling, and Synthetic Applications

Introduction

1-(3-Bromopropyl)pyrrolidine hydrobromide (CAS No: 88806-08-0) is a pivotal chemical intermediate, widely utilized by researchers in medicinal chemistry and drug development.[1] Structurally, it consists of a saturated five-membered pyrrolidine ring N-alkylated with a three-carbon chain terminating in a reactive bromine atom. It is supplied as a hydrobromide salt, which enhances its stability and handling characteristics compared to the corresponding free base.

The pyrrolidine ring is a well-established "privileged scaffold" in pharmacology, forming the core of numerous biologically active compounds and approved drugs.[2][3] Its non-planar, sp³-rich structure provides an excellent framework for creating three-dimensional molecules that can effectively interact with biological targets.[3] Consequently, 1-(3-Bromopropyl)pyrrolidine hydrobromide serves as a valuable building block, enabling the facile introduction of the N-propylpyrrolidine motif into a wide range of molecular architectures. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, safe handling protocols, and a representative application in synthetic chemistry.

Section 1: Molecular Structure and Physicochemical Properties

The chemical identity of 1-(3-Bromopropyl)pyrrolidine hydrobromide is defined by its unique arrangement of atoms and the resulting physical properties. The presence of the reactive alkyl bromide and the pyrrolidine nitrogen, in its protonated salt form, dictates its behavior in chemical reactions and its storage requirements.

Molecular Structure Diagram

The structure features a pyrrolidinium cation, where the nitrogen atom is bonded to the propyl chain and is also protonated, and a bromide anion.

Caption: Molecular structure of 1-(3-Bromopropyl)pyrrolidine hydrobromide.

Physicochemical Data Summary

The key properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 88806-08-0 | [1][4] |

| Molecular Formula | C₇H₁₅Br₂N | [1][4] |

| Molecular Weight | 273.01 g/mol | [1][4] |

| Exact Mass | 272.95508 Da | [1] |

| Appearance | Solid, powder | [1] |

| Typical Purity | ≥97% | [4] |

| InChIKey | ZJKZPSKBJRBROE-UHFFFAOYSA-N | [1] |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [4] |

As an amine salt, 1-(3-Bromopropyl)pyrrolidine hydrobromide is generally expected to be soluble in polar solvents such as water, methanol, and ethanol, and less soluble in nonpolar organic solvents. Its solid, crystalline nature contributes to a longer shelf-life compared to the often-oily free base, especially when stored under the recommended inert and cold conditions.[4]

Section 2: A Note on Spectroscopic Characterization

For unequivocal identification, researchers rely on spectroscopic methods. While specific spectra for this exact compound are not publicly available, the expected features can be predicted based on its structure, providing a benchmark for experimental validation.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should display several distinct signals. The protons on the propyl chain would appear as multiplets (likely triplets and a sextet) between approximately 2.0 and 3.8 ppm. The protons on the pyrrolidine ring would show complex multiplets, typically in the 2.0-3.5 ppm range. The proton on the positively charged nitrogen (N-H) may appear as a broad signal.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum is expected to show 7 unique carbon signals corresponding to each carbon atom in the asymmetric structure. The carbon attached to the bromine would be the most downfield of the aliphatic carbons.

-

Mass Spectrometry (MS): In electrospray ionization (ESI) positive mode, the spectrum would show the mass of the cation (the free base), C₇H₁₄BrN. The expected m/z (mass-to-charge ratio) would be approximately 192.0382, corresponding to the [M+H]⁺ ion of the free base.[5] The isotopic pattern would be characteristic of a molecule containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).

Section 3: Handling and Safety

Adherence to safety protocols is paramount when working with any reactive chemical intermediate. 1-(3-Bromopropyl)pyrrolidine hydrobromide possesses specific hazards that require careful management.

GHS Hazard Information

| Hazard Class | Code | Statement | Reference(s) |

| Acute Toxicity, Oral & Inhalation | H302/H332 | Harmful if swallowed or if inhaled | |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation | |

| Specific Target Organ Toxicity — Single Exposure | H335 | May cause respiratory irritation | |

| Signal Word | - | Warning | |

| Pictogram | - | GHS07 (Exclamation Mark) |

Recommended Safe Handling Protocol

-

Engineering Controls: All handling of the solid and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles and/or a face shield.[6]

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.[6]

-

Body Protection: Wear a standard laboratory coat. For larger quantities, consider additional protective clothing.

-

-

Handling: Avoid generating dust. Weigh the compound carefully. Ensure all containers are clearly labeled.

-

Storage: Store the container tightly sealed in a freezer (-20°C) under an inert atmosphere (e.g., argon or nitrogen) as recommended.[4] This prevents degradation from moisture and atmospheric components.

-

First Aid:

-

If in eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor.

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[6]

-

If inhaled: Move the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[7]

-

If swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

-

Section 4: Core Application: A Protocol for Nucleophilic Substitution

The primary utility of 1-(3-Bromopropyl)pyrrolidine hydrobromide is as an electrophile in alkylation reactions. The bromopropyl group serves as a handle to connect the pyrrolidine moiety to a nucleophilic atom (such as oxygen, nitrogen, or sulfur) in a target molecule.

Workflow for a Representative O-Alkylation Reaction

The following diagram and protocol outline a general procedure for the alkylation of a phenol with 1-(3-Bromopropyl)pyrrolidine hydrobromide.

Caption: General workflow for a nucleophilic substitution reaction.

Detailed Step-by-Step Methodology

This protocol is a self-validating system; progress is monitored at key stages to ensure the reaction proceeds as expected.

Objective: To synthesize an aryl propyl pyrrolidine ether.

Materials:

-

Aryl starting material (e.g., 4-hydroxyacetophenone)

-

1-(3-Bromopropyl)pyrrolidine hydrobromide

-

Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate and water (for work-up)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

Protocol:

-

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl starting material (1.0 eq).

-

Add anhydrous potassium carbonate (2.0-3.0 eq). Causality: A base is required for two reasons: first, to neutralize the hydrobromide salt, liberating the free-base form of the pyrrolidine derivative, and second, to deprotonate the nucleophile (the phenol in this case), making it reactive.

-

Add anhydrous DMF to dissolve/suspend the reagents.

-

-

Addition of Alkylating Agent:

-

Add 1-(3-Bromopropyl)pyrrolidine hydrobromide (1.1-1.3 eq) to the stirring mixture at room temperature. Causality: A slight excess of the alkylating agent ensures complete consumption of the more valuable aryl starting material.

-

-

Reaction Execution:

-

Heat the reaction mixture to 60–80°C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4–16 hours).

-

-

Aqueous Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water.

-

Extract the aqueous layer three times with an organic solvent like ethyl acetate. Causality: This step separates the desired organic product from the inorganic salts (e.g., KBr, excess K₂CO₃) and the polar solvent (DMF).

-

Combine the organic layers and wash with water, then with brine to remove residual DMF and water.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes) to yield the pure product.

-

Section 5: Significance in Drug Discovery

The N-alkylpyrrolidine motif, readily installed using this reagent, is a cornerstone in the design of ligands for Central Nervous System (CNS) targets. The nitrogen atom is typically protonated at physiological pH, allowing it to form a critical salt bridge interaction with anionic residues (e.g., aspartate, glutamate) in receptor binding pockets.

The three-carbon linker provided by 1-(3-Bromopropyl)pyrrolidine hydrobromide offers optimal flexibility for the pyrrolidine ring to orient itself within a binding site. This makes the reagent a powerful tool for Structure-Activity Relationship (SAR) studies. By reacting it with various core scaffolds, medicinal chemists can systematically probe how the presence and position of this basic, lipophilic group affect a compound's potency, selectivity, and pharmacokinetic properties.[8][9] The pyrrolidine scaffold itself is found in drugs targeting a wide array of conditions, from migraines (e.g., Eletriptan) to viral infections (e.g., Daclatasvir), highlighting the broad therapeutic relevance of derivatives synthesized from this building block.[2]

Conclusion

1-(3-Bromopropyl)pyrrolidine hydrobromide is more than just a chemical; it is an enabling tool for innovation in pharmaceutical research. Its well-defined molecular structure, characterized by a stable salt form and a reactive alkylating chain, provides a reliable and efficient means to incorporate the pharmacologically significant N-propylpyrrolidine moiety. By understanding its properties, adhering to strict safety protocols, and applying it in well-designed synthetic workflows, researchers can continue to leverage this versatile building block to develop the next generation of therapeutic agents.

References

-

1-(3-bromopropyl)pyrrolidine hydrobromide (C7H14BrN) - PubChemLite. (n.d.). PubChem. [Link]

-

1-(3-bromopropyl)-pyrrolidine, hydrobromide | Chemsrc. (n.d.). Chemsrc. [Link]

-

1-(3-Bromopropyl)pyrrolidine hydrobromide suppliers and producers - BuyersGuideChem. (n.d.). BuyersGuideChem. [Link]

-

1-(3-Bromopropyl)pyrrolidine-2,5-dione | C7H10BrNO2 | CID 13988516 - PubChem. (n.d.). PubChem. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). MDPI. [Link]

-

1-(3-Bromopropyl)pyrrolidine | C7H14BrN | CID 13034044 - PubChem. (n.d.). PubChem. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). MDPI. [Link]

-

Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. (2018). ChemRxiv. [Link]

-

(PDF) Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. (2018, November 30). ResearchGate. [Link]

-

Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. (2018, November 30). PubMed. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. mdpi.com [mdpi.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lab-chemicals.com [lab-chemicals.com]

- 5. PubChemLite - 1-(3-bromopropyl)pyrrolidine hydrobromide (C7H14BrN) [pubchemlite.lcsb.uni.lu]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility Determination of 1-(3-Bromopropyl)pyrrolidine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for understanding and determining the solubility of 1-(3-Bromopropyl)pyrrolidine hydrobromide (CAS No: 88806-08-0).[1][2] While specific, publicly available quantitative solubility data for this compound is limited, this document serves as a detailed manual, equipping researchers with the foundational knowledge and practical methodologies to ascertain its solubility profile in various solvents. The principles and protocols outlined herein are grounded in established pharmaceutical and chemical research practices.

Introduction: The Critical Role of Solubility in Research and Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical science.[3] For a compound like 1-(3-Bromopropyl)pyrrolidine hydrobromide, which finds application as an intermediate in the synthesis of more complex molecules, a thorough understanding of its solubility is paramount.[2] Poor solubility can hinder reaction kinetics, complicate purification processes, and present significant challenges in formulation development.[4] Conversely, a well-characterized solubility profile can accelerate research timelines and inform rational solvent selection for a multitude of applications.

This guide will delve into the theoretical underpinnings of solubility for an amine hydrobromide salt and provide a practical, step-by-step protocol for its empirical determination.

Physicochemical Properties of 1-(3-Bromopropyl)pyrrolidine Hydrobromide

A foundational understanding of the compound's properties is essential before embarking on solubility studies.

| Property | Value | Source |

| CAS Number | 88806-08-0 | [2] |

| Molecular Formula | C7H15Br2N | [1][2] |

| Molecular Weight | 273.01 g/mol | [1][2] |

| Physical Form | Solid | [5] |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [1][5] |

The hydrobromide salt form of this pyrrolidine derivative suggests an increased likelihood of solubility in polar solvents, particularly water, due to the ionic nature of the molecule. However, the presence of the bromopropyl group introduces a degree of hydrophobicity that may influence its solubility in less polar organic solvents.

Factors Influencing the Solubility of Amine Hydrobromide Salts

The solubility of a compound like 1-(3-Bromopropyl)pyrrolidine hydrobromide is not an intrinsic constant but is influenced by several external factors:

-

Temperature: For most solid solutes, solubility increases with temperature. This relationship, however, should be determined empirically for each solvent-solute system.

-

pH of the Solvent: As a hydrobromide salt of an amine, the pH of the aqueous medium will significantly impact the ionization state of the pyrrolidine nitrogen and, consequently, its solubility. In acidic solutions, the equilibrium will favor the protonated, more water-soluble form.

-

Solvent Polarity: The principle of "like dissolves like" is a crucial guiding principle. The ionic hydrobromide portion of the molecule favors polar solvents, while the organic backbone may interact favorably with less polar solvents.

-

Presence of Other Solutes: The presence of salts or other organic molecules in the solvent can alter the solubility through common ion effects or changes in solvent properties.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[6][7] It involves agitating an excess of the solid compound in a specific solvent until equilibrium is reached, followed by the quantification of the dissolved solute in a filtered aliquot of the supernatant.

Necessary Equipment and Reagents

-

1-(3-Bromopropyl)pyrrolidine hydrobromide (solid)

-

Selection of solvents (e.g., deionized water, ethanol, methanol, isopropanol, dichloromethane, acetone)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (0.45 µm or smaller)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

-

Volumetric flasks and pipettes

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1-(3-Bromopropyl)pyrrolidine hydrobromide to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.[7]

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.[7][8] A preliminary time-course experiment can be conducted to determine the minimum time required to reach a stable concentration.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

-

Sample Dilution:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC method or another appropriate quantitative technique to determine the concentration of 1-(3-Bromopropyl)pyrrolidine hydrobromide.

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

Data Analysis and Reporting

The solubility is calculated from the measured concentration of the saturated solution, taking into account the dilution factor. Solubility is typically expressed in units such as mg/mL, g/L, or molarity (mol/L).

Example Calculation:

If the HPLC analysis of a 100-fold diluted sample yields a concentration of 0.5 mg/mL, the original solubility would be:

0.5 mg/mL * 100 = 50 mg/mL

Visualizing the Solubility Determination Workflow

The following diagrams illustrate the key processes involved in determining the solubility of 1-(3-Bromopropyl)pyrrolidine hydrobromide.

Caption: Workflow for the shake-flask solubility determination method.

Caption: Key factors influencing the solubility of the target compound.

Conclusion and Further Considerations

References

- 1-(3-Bromopropyl)pyrrolidine hydrobromide, 97% - Lab-Chemicals.Com.

- 1-(3-bromopropyl)-pyrrolidine hydrobromide - Echemi.

- 1-(3-Bromopropyl)pyrrolidine hydrobromide | 88806-08-0 - Sigma-Aldrich.

- Method for determining solubility of a chemical compound - Google P

- Aqueous Solubility Assay - Enamine.

- Determination of solubility by gravimetric method: A brief review - National Journal of Pharmaceutical Sciences.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Public

- Drug Solubility: Importance and Enhancement Techniques - PMC - NIH.

Sources

- 1. lab-chemicals.com [lab-chemicals.com]

- 2. echemi.com [echemi.com]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmajournal.net [pharmajournal.net]

- 5. 1-(3-Bromopropyl)pyrrolidine hydrobromide | 88806-08-0 [sigmaaldrich.com]

- 6. Aqueous Solubility Assay - Enamine [enamine.net]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

A Guide to the Spectroscopic Characterization of 1-(3-Bromopropyl)pyrrolidine Hydrobromide

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for the spectroscopic characterization of 1-(3-Bromopropyl)pyrrolidine hydrobromide (CAS No. 88806-08-0).[1] As a key intermediate in pharmaceutical synthesis, rigorous structural confirmation and purity assessment are paramount. This document outlines detailed protocols and interpretation principles for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By integrating data from these orthogonal techniques, researchers can achieve unambiguous identification and quality control. This guide is intended for researchers, analytical scientists, and professionals in drug development who require a robust understanding of the spectroscopic properties of this compound.

Introduction

1-(3-Bromopropyl)pyrrolidine hydrobromide is a bifunctional organic salt incorporating a saturated pyrrolidinium ring and a reactive bromopropyl chain.[2] Its structure makes it a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). The pyrrolidine moiety is a common scaffold in medicinal chemistry, while the terminal bromide allows for facile nucleophilic substitution reactions.

Given its role as a synthetic intermediate, verifying the compound's identity and purity is a critical step in any research and development workflow. Spectroscopic analysis provides a detailed fingerprint of the molecule, confirming the covalent structure, identifying key functional groups, and elucidating its mass and fragmentation patterns. This guide provides a foundational framework for interpreting the ¹H NMR, ¹³C NMR, IR, and MS data, grounded in established physicochemical principles.

Molecular Structure and Physicochemical Properties

The first step in any analysis is understanding the molecule's fundamental properties. The hydrobromide salt form dictates its physical state (typically a solid) and influences the choice of analytical solvents and techniques. The protonation of the tertiary amine to form a pyrrolidinium cation is the most significant structural feature influencing its spectroscopic behavior.

-

Chemical Name: 1-(3-Bromopropyl)pyrrolidine hydrobromide

-

CAS Number: 88806-08-0[1]

-

Molecular Formula: C₇H₁₅Br₂N[3]

-

Molecular Weight: 273.01 g/mol [3]

-

Structure:

Caption: Structure of 1-(3-Bromopropyl)pyrrolidinium Bromide.

Spectroscopic Analysis Workflow

A multi-technique approach is essential for comprehensive characterization. The following workflow ensures that data from each analysis corroborates the others, leading to a high-confidence structural assignment.

Caption: Integrated workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. Due to the hydrobromide salt form, a deuterated polar solvent such as D₂O or DMSO-d₆ is required. The protonation of the nitrogen atom causes significant downfield shifts for adjacent protons (α-protons) compared to the free amine.[4][5]

Experimental Protocol (¹H and ¹³C NMR)

-

Sample Preparation: Accurately weigh 10-20 mg of 1-(3-Bromopropyl)pyrrolidine hydrobromide.

-

Dissolution: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Ensure complete dissolution.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of -1 to 13 ppm.

-

Use a 30-degree pulse angle with a relaxation delay of 2 seconds.

-

Acquire a minimum of 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse program (e.g., zgpg30).

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Acquire a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal intensity.

-

-

Data Processing: Process the raw data (FID) with Fourier transformation. Phase and baseline correct the spectrum. Reference the ¹H spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm) and the ¹³C spectrum accordingly (e.g., DMSO at 39.52 ppm).

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.5 - 10.5 | broad s | 1H | N-H | The acidic proton on the quaternary nitrogen is expected to be a broad singlet, highly dependent on concentration and residual water. |

| ~3.58 | t, J=6.5 Hz | 2H | -CH₂-Br | The methylene group attached to the bromine is deshielded by the electronegative atom. |

| ~3.45 - 3.20 | m | 6H | N⁺-CH₂ - (ring & chain) | Protons α to the positively charged nitrogen are significantly deshielded. This complex multiplet includes the two sets of ring protons and the N-CH₂ of the propyl chain.[5] |

| ~2.25 | m | 2H | -CH₂-CH₂ -CH₂- | The central methylene of the propyl chain, coupled to the two adjacent CH₂ groups. |

| ~2.05 | m | 4H | N⁺-CH₂-CH₂ - (ring) | The β-protons on the pyrrolidinium ring are less deshielded than the α-protons.[5] |

Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~53.5 | N⁺-C H₂- (ring) | Carbons α to the positively charged nitrogen are significantly deshielded.[6] |

| ~52.8 | N⁺-C H₂- (chain) | Carbon α to the nitrogen on the propyl chain. |

| ~31.0 | -C H₂-Br | The carbon atom bearing the bromine is deshielded. |

| ~25.5 | -CH₂-C H₂-CH₂- | The central carbon of the propyl chain is in a typical aliphatic region. |

| ~22.8 | N⁺-CH₂-C H₂- (ring) | The β-carbons of the pyrrolidinium ring are shielded relative to the α-carbons. |

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the functional groups present in a molecule. For 1-(3-Bromopropyl)pyrrolidine hydrobromide, the key features will be the N-H⁺ bond of the ammonium salt, the aliphatic C-H bonds, and the C-Br bond.

Experimental Protocol (ATR-FTIR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum over a range of 4000 to 400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is typically displayed in absorbance or transmittance.

Characteristic IR Absorption Bands

| Frequency Range (cm⁻¹) | Intensity | Assignment | Rationale |

| 3200 - 2700 | Broad, Strong | N-H⁺ Stretch | The stretching vibration of the N-H bond in the tertiary ammonium salt is characteristically very broad and strong due to hydrogen bonding.[7] |

| 2980 - 2850 | Medium | C-H Stretch (Aliphatic) | Symmetric and asymmetric stretching vibrations of the CH₂ groups in the pyrrolidine ring and propyl chain.[8] |

| ~1600 - 1550 | Medium | N-H⁺ Bend | The bending (scissoring) vibration of the secondary amine salt N-H₂⁺ group is characteristic. For a tertiary salt (N-H⁺), this region can also show bending modes.[9] |

| 1470 - 1440 | Medium | CH₂ Scissoring Bend | Bending vibrations characteristic of methylene groups. |

| 650 - 550 | Medium-Strong | C-Br Stretch | The stretching vibration of the carbon-bromine bond typically appears in the fingerprint region of the spectrum. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of a compound. Using an electrospray ionization (ESI) source is ideal for analyzing pre-charged salts like this one. The analysis will detect the cation, 1-(3-bromopropyl)pyrrolidinium, which has the same mass as the protonated free base ([M+H]⁺). The presence of bromine is readily identified by a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br are in an ~1:1 ratio), resulting in two peaks separated by 2 m/z units (M⁺ and M+2).

Experimental Protocol (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Use ESI in positive ion mode.

-

Instrument Settings (Q-TOF):

-

Capillary Voltage: ~3.5-4.5 kV

-

Source Temperature: ~100-120 °C

-

Acquire data over a mass range of m/z 50-500.

-

-

Tandem MS (MS/MS): To confirm the structure, select the isotopic parent ion cluster (e.g., m/z 192.0 and 194.0) for collision-induced dissociation (CID) and acquire the fragment ion spectrum.

Predicted Mass Spectral Data

-

Parent Ion (C₇H₁₅BrN⁺): An isotopic doublet is expected.

-

m/z 192.04 (⁷⁹Br): Calculated exact mass: 192.0382[10]

-

m/z 194.04 (⁸¹Br): Calculated exact mass: 194.0362

-

-

Key Fragmentation Pathways: Alkyl amines characteristically undergo α-cleavage (cleavage of the C-C bond adjacent to the nitrogen) to form a resonance-stabilized iminium cation.[11][12]

Caption: Predicted ESI-MS fragmentation pathways.

-

Fragment 1 (m/z 98.10): Resulting from α-cleavage with loss of a bromomethyl radical (•CH₂Br). This iminium ion is a very common fragment for N-propyl substituted pyrrolidines.

-

Fragment 2 (m/z 70.06): Loss of the entire bromopropyl side chain as a neutral molecule, leaving the pyrrolidinyl cation fragment.

Integrated Spectroscopic Analysis & Conclusion

By combining the data from NMR, IR, and MS, a complete and unambiguous structural confirmation of 1-(3-Bromopropyl)pyrrolidine hydrobromide can be achieved.

-

MS confirms the molecular mass (192/194 for the cation) and elemental composition, including the presence of one bromine atom.

-

IR confirms the presence of key functional groups: the ammonium salt (N-H⁺) and the alkyl bromide (C-Br).

-

NMR provides the final, detailed piece of the puzzle, establishing the exact connectivity of the carbon-hydrogen framework, confirming the pyrrolidine ring and the 3-carbon chain, and showing the electronic effects of the nitrogen and bromine atoms on adjacent protons and carbons.

This integrated approach provides a robust, self-validating system for the characterization of this important chemical intermediate, ensuring its quality and suitability for subsequent use in research and manufacturing.

References

- Solid-state ¹H NMR spectra of the pyrrolidinium-based organic salts. (n.d.).

- Rubio-Ruiz, B., Conejo-García, A., Gallo, M. A., Espinosa, A., & Entrena, A. (2012). ¹H and ¹³C NMR spectral assignments of pyridinium salts linked to a N-9 or N-3 adenine moiety. Magnetic Resonance in Chemistry, 50(6), 466-469.

- ¹H NMR spectrum of the pyrrolidinium-based task-specific IL. (n.d.).

- 1-(3-Bromopropyl)pyrrolidine hydrobromide, 97%. (n.d.). Lab-Chemicals.Com. Retrieved January 12, 2026.

- Structurally flexible pyrrolidinium- and morpholinium-based ionic liquid electrolytes. (2023). RSC Publishing.

- 1-(3-bromopropyl)-pyrrolidine hydrobromide. (n.d.). Echemi. Retrieved January 12, 2026.

- 1-(3-bromopropyl)pyrrolidine hydrobromide (C7H14BrN). (n.d.). PubChemLite. Retrieved January 12, 2026.

- 1-(3-BROMOPROPYL)-PYRROLIDINE 113385-33-4 wiki. (n.d.). Guidechem. Retrieved January 12, 2026.

- 1-(3-bromopropyl)-pyrrolidine, hydrobromide. (n.d.). Chemsrc. Retrieved January 12, 2026.

- 1-(3-Bromopropyl)pyrrolidine-2,5-dione | C7H10BrNO2 | CID 13988516. (n.d.). PubChem. Retrieved January 12, 2026.

- 1-(3-Bromopropyl)pyrrolidine hydrobromide | 88806-08-0. (n.d.). Sigma-Aldrich. Retrieved January 12, 2026.

- Effect of cation side-chain structure on the physicochemical properties of pyrrolidinium-based electrolytes upon mixing with sodium salt. (n.d.).

- Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. (n.d.).

- THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. (n.d.). Journal of the Chemical Society.

- 1-(3-Bromopropyl)pyrrolidine | C7H14BrN | CID 13034044. (n.d.). PubChem. Retrieved January 12, 2026.

- Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. (2020).

- Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. (2020). Huskie Commons - Northern Illinois University.

- Spectroscopy of Amines. (n.d.). North Carolina State University Libraries. Retrieved January 12, 2026.

- Spectroscopy of Amines. (2023). OpenStax.

- ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. (2022). Macedonian Journal of Chemistry and Chemical Engineering.

- Fragmentation in Mass Spectrometry. (2023). YouTube.

- Sinsheimer, J. E., & Keuhnelian, A. M. (1966). Near-infrared spectroscopy of amine salts. Journal of Pharmaceutical Sciences, 55(11), 1240-1244.

- 3-Bromopropylamine hydrobromide (5003-71-4) 1H NMR spectrum. (n.d.). ChemicalBook. Retrieved January 12, 2026.

- n-hydroxymethyl-2-pyrrolidone. (2008). MassBank.

- 1-(3-BROMOPROPYL)-PYRROLIDINE | 113385-33-4. (n.d.). ChemicalBook. Retrieved January 12, 2026.

- 1-(3-Bromopropyl)pyrrolidine hydrobromide suppliers and producers. (n.d.). BuyersGuideChem. Retrieved January 12, 2026.

- 3-Bromopropylamine Hydrobromide 5003-71-4. (n.d.). Tokyo Chemical Industry Co., Ltd.. Retrieved January 12, 2026.

- Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. (1992).

- Pyrrolidine(123-75-1) IR Spectrum. (n.d.). ChemicalBook. Retrieved January 12, 2026.

- 1-Propene, 3-bromo-. (n.d.). NIST WebBook. Retrieved January 12, 2026.

- 1-Propyne, 3-bromo-. (n.d.). NIST WebBook. Retrieved January 12, 2026.

- 3-Bromopropionic acid(590-92-1) IR Spectrum. (n.d.). ChemicalBook. Retrieved January 12, 2026.

Sources

- 1. echemi.com [echemi.com]

- 2. CAS#:88806-08-0 | 1-(3-bromopropyl)-pyrrolidine, hydrobromide | Chemsrc [chemsrc.com]

- 3. lab-chemicals.com [lab-chemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. 1H and 13C NMR spectral assignments of pyridinium salts linked to a N-9 or N-3 adenine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. PubChemLite - 1-(3-bromopropyl)pyrrolidine hydrobromide (C7H14BrN) [pubchemlite.lcsb.uni.lu]

- 11. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 12. youtube.com [youtube.com]

A Senior Application Scientist's Guide to the Safe Handling of 1-(3-Bromopropyl)pyrrolidine Hydrobromide

An In-depth Material Safety Profile for Research & Development

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive safety and handling protocol for 1-(3-Bromopropyl)pyrrolidine hydrobromide (CAS No: 88806-08-0). As a reactive building block in medicinal chemistry and synthetic applications, particularly in the development of novel pyrrolidine-containing drug candidates, a thorough understanding of its material properties and associated hazards is paramount.[1] This document moves beyond a standard Material Safety Data Sheet (MSDS) to offer practical, field-tested insights and protocols, ensuring both experimental integrity and personal safety.

Core Chemical & Physical Identity

1-(3-Bromopropyl)pyrrolidine hydrobromide is a hydrobromide salt of an N-substituted pyrrolidine.[2] Its primary utility in drug development lies in its function as an alkylating agent, enabling the introduction of the N-pyrrolidinylpropyl moiety into target molecules. The presence of the reactive bromopropyl group, combined with its nature as a solid salt, dictates the specific handling and storage procedures required.

| Property | Data | Source(s) |

| CAS Number | 88806-08-0 | [2][3][4] |

| Molecular Formula | C₇H₁₅Br₂N | [2][5] |

| Molecular Weight | 273.01 g/mol | [2] |

| Appearance | Typically a powder or liquid; as a salt, it is handled as a solid. | [2] |

| Synonyms | 1-(3-bromopropyl)pyrrolidinium bromide, 1-(3-Bromopropyl)pyrrolidine HBr | [2] |

| Boiling Point | 256.3°C at 760 mmHg (for the free base, not the HBr salt) | [5] |

| Storage | Recommended: Inert atmosphere, store in freezer, under -20°C. | [3][6] |

Note on Boiling Point: The cited boiling point refers to the free base, 1-(3-bromopropyl)pyrrolidine. The hydrobromide salt will not have a conventional boiling point and will likely decompose at high temperatures.

Hazard Assessment: An Insight-Driven Approach

The molecule presents two primary sources of hazard: the reactive bromopropyl group and its status as a hydrobromide salt.

-

The Bromopropyl Group: This functional group makes the compound an alkylating agent. Alkylating agents are chemically reactive and can covalently modify biological molecules. This reactivity is the basis for its synthetic utility but also its potential toxicity, manifesting as irritation to the skin, eyes, and respiratory tract.

-

The Hydrobromide Salt: As a solid salt, it can exist as a fine powder, posing an inhalation risk. Hydrobromide salts can also be hygroscopic and may release hydrogen bromide gas upon contact with strong acids or upon thermal decomposition.[9]

Based on this analysis, the compound should be handled as, at minimum, a substance with the following hazards:

-

Skin Corrosion/Irritation: Category 2

-

Serious Eye Damage/Eye Irritation: Category 2

-

Specific target organ toxicity — Single exposure (Respiratory tract irritation): Category 3

First Aid & Emergency Response Protocols

Rapid and correct response to exposure is critical. The following protocols are based on standard procedures for chemical irritants.[9][10]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. The rationale is to physically remove and dilute the irritant to prevent severe eye damage.[9]

-

Skin Contact: Take off immediately all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. This removes the chemical and reduces the duration of contact, minimizing irritation.[9]

-

Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a POISON CENTER or doctor if you feel unwell. [9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately. [10]

Laboratory Handling & Exposure Control Workflow

A self-validating system of exposure control involves a combination of engineering controls and personal protective equipment (PPE), reinforced by a strict handling protocol.

Engineering Controls

-

Primary Control: All handling of solid 1-(3-Bromopropyl)pyrrolidine hydrobromide and its solutions must be conducted in a certified chemical fume hood to control airborne dust and vapors.

-

Emergency Preparedness: A safety shower and eyewash station must be immediately accessible to the workstation.[9]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the final barrier between the researcher and the chemical.[11]

| Protection | Specification | Rationale and Best Practices |

| Hand | Double-gloving with nitrile gloves (outer glove tested to ASTM D6978 standard). | The inner glove remains clean, protecting the user during doffing. The outer glove provides primary chemical resistance and should be removed and disposed of within the fume hood after handling is complete.[11][12] |

| Body | Impermeable, long-sleeved laboratory coat with knit cuffs. | Protects skin from spills. Knit cuffs can be tucked into gloves to ensure a complete seal.[12] |

| Eye/Face | Tightly fitting safety goggles with side shields or a full-face shield. | Protects against splashes and airborne dust. A face shield is recommended when handling larger quantities.[10] |

| Respiratory | Not required if handled exclusively within a certified fume hood. For spill cleanup or in case of ventilation failure, a full-face respirator with appropriate cartridges should be used. | The fume hood provides primary respiratory protection.[10] |

Step-by-Step Handling Protocol

This workflow is designed to minimize exposure at every step.

Sources

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 2. echemi.com [echemi.com]